Chymotrypsin
Overview
Description
Chymotrypsin is a digestive enzyme that is part of the serine protease family, which plays a crucial role in the breakdown of proteins in the small intestine. It is synthesized in the pancreas and secreted into the small intestine where it cleaves peptide bonds at the carboxyl side of aromatic or large hydrophobic amino acids .
Synthesis Analysis
Chymotrypsin is synthesized as an inactive precursor, chymotrypsinogen, which is activated by trypsin through cleavage of specific peptide bonds. The active enzyme has been shown to catalyze peptide bond formation under certain conditions, suggesting its potential utility in peptide synthesis . Studies have demonstrated that chymotrypsin can catalyze the synthesis of peptides using various N-acylated amino acid or peptide esters as donors and amino acid derivatives or peptides as acceptors . The enzyme's specificity for synthesis is similar to its specificity for hydrolysis, favoring hydrophobic or bulky amino acid residues .
Molecular Structure Analysis
The molecular structure of chymotrypsin has been elucidated through crystallographic studies. The enzyme's polypeptide chain is folded into two hydrogen-bonded cylinders, each enclosing a hydrophobic core, and many solvent molecules are identified within the structure . The atomic structure of tosyl-α-chymotrypsin at 2 Å resolution has provided insights into the conformational angles, hydrogen-bonding networks, and the environment of different types of amino acid side chains . The structure of indoleacryloyl-α-chymotrypsin has also been described, revealing the binding of the indolyl part of the acyl group in the hydrophobic pocket, which is crucial for the enzyme's hydrolytic mechanism .
Chemical Reactions Analysis
Chymotrypsin catalyzes the hydrolysis of peptide bonds through a mechanism that involves the formation of a tetrahedral intermediate and an acyl-enzyme complex . The enzyme exhibits a bell-shaped pH-rate profile, indicating the presence of ionization and conformational equilibria that affect its catalytic activity . The hydrolysis mechanism is more complex than previously thought, with additional intermediates detected in the hydrolysis of amide substrates . Chymotrypsin can also catalyze the reverse reaction, ester synthesis, particularly in media with low water concentrations .
Physical and Chemical Properties Analysis
Chymotrypsin's physical and chemical properties have been studied extensively. The enzyme's catalytic activity can be influenced by the solvent environment, as seen in peptide and ester synthesis in organic solvents . Modifications such as polyethylene glycol attachment can enhance chymotrypsin's activity in organic solvents . Immobilization of chymotrypsin to poly(vinyl alcohol) increases its catalytic activity for peptide or ester synthesis in hydrophilic organic solvents . The enzyme's specificity and kinetic properties have been statistically analyzed, confirming that its intrinsic specificity is a dominant factor over varying reaction conditions . Chemical fixation to water-insoluble crosslinked dextran has been explored, with the potential for enzymatic solubilization of the enzyme derivatives10.
Scientific Research Applications
Catalytic Mechanism
Chymotrypsin, a proteolytic enzyme, is noteworthy for its catalytic mechanism involving a histidine, serine, and an interior aspartic acid. The aspartic acid's buried negative charge polarizes the system, enhancing the serine oxygen's nucleophilicity, critical for its reactivity towards amides and esters (Blow et al., 1969).
Disease Diagnosis and Drug Discovery
Chymotrypsin is significant in diagnosing pancreatic diseases. A novel molecular docking-based virtual screening strategy identified a nonpeptide-based biosensor targeting chymotrypsin, aiding in early disease diagnosis and drug discovery (Xiong et al., 2018).
Fluorescence Probes for Activity and Inhibitor Screening
A ratiometric fluorescence probe, NI, was designed to detect chymotrypsin activity, offering insights into inhibitor characterization and enzyme activity in live cells (Chen et al., 2018).
Kinetic Studies
Chymotrypsin's two-phase kinetics, pre-steady-state and steady-state, have been extensively studied, providing insights into covalent hydrolysis reactions and catalytic rates (Gressner & Gressner, 2019).
Non-Peptide Probes for Detecting Activity in Living Systems
Non-peptide probes have been developed for sensitive and selective detection of chymotrypsin in living systems. These probes have applications in disease diagnosis and drug discovery (Zou et al., 2021).
Crystallography and Protein Structure
The crystal structure of bovine α-chymotrypsin, a model system for studying serine proteases, offers insights into its biological dimer interface and protein crystallization (Marshall et al., 2018).
Conformational Equilibria and Salt Bridge Energetics
Chymotrypsin exhibits different conformations influenced by a salt bridge between Ile-16 and Asp-194. This equilibrium impacts its ability to bind specific substrates and inhibitors, contributing to our understanding of enzyme structure and function (Fersht, 1972).
Medical Applications: Ophthalmology
Chymotrypsin is used in cataract extraction surgeries. Its biochemical action on the zonule and potential effects on other eye tissues have been a focus of research (Salmony, 1959).
Peptide Synthesis in Organic Media
Chymotrypsin catalyzes reactions in organic solvents, indicating its potential in enzymatic methods for peptide synthesis, an important field in biochemistry (Adlercreutz et al., 1990).
Detection Methods: Optical and Acoustic
Comparative studies using optical and acoustic methods have been conducted to detect chymotrypsin, crucial for studying milk proteases' activity (Piovarci et al., 2021).
Biochemical Characterization in Marine Organisms
Studying chymotrypsin from the yellowleg shrimp has highlighted its application in food processing, due to its resistance to temperature, pH, and efficiency with proteinaceous substrates (Navarrete-del-Toro et al., 2015).
Safety And Hazards
Chymotrypsin is generally safe and does not cause unwanted side effects when taken by mouth to reduce inflammation and redness following surgery or injury, and when applied topically to the skin to help heal wounds and burns . Some people may experience gastrointestinal discomfort, such as gas, diarrhea, constipation, or nausea .
Future Directions
Chymotrypsin supplements are enzymes that help the body digest proteins . The supplements are used to reduce redness and swelling caused by surgery or infection and help promote speedier healing of wounds or traumatic injury to tissue . Research shows that when used in combination with the enzyme trypsin, it can be applied topically to the skin to remove dead tissue from wounds and expedite healing .
properties
IUPAC Name |
4-[[2-[[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O8/c29-19(10-11-22(32)33)24-13-20(30)25-14-21(31)27-18(12-15-4-2-1-3-5-15)23(34)26-16-6-8-17(9-7-16)28(35)36/h1-9,18H,10-14H2,(H,24,29)(H,25,30)(H,26,34)(H,27,31)(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYIUBWVKZQDOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30988741 | |
Record name | 4-Hydroxy-4-({2-hydroxy-2-[(2-hydroxy-2-{[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]imino}ethyl)imino]ethyl}imino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30988741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
100000 USP UNITS SOL IN 10 ML WATER, 10 ML SALINE TS | |
Record name | CHYMOTRYPSIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3036 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Chymotrypsin is synthesized by pancreatic acinar cells as an inactive precursor, chymotrypsinogen, that is secreted to the duodenum and activated via trypsin-induced cleavage. It also induces its own activation by cleaving essential amino acid residues in the oxyanion hole to produce α-Chymotrypsin, which is a more stable form than π-Chymotrypsin. Residues His-57, Asp-102, and Ser-195 form the catalytic triad while residues 189–195, 214–220, and 225–228 form the primary substrate-binding pocket called S1 binding pocket. Residue 189 in the polar serine residue that lies at the bottom of the S1 binding pocket. Chymotrypsin favors aromatic residues like phenylalanine, tyrosine, and tryptophan but may hydrolyze other bonds in peptides at slower rates., THEY SPLIT SECONDARY AMIDE OR PEPTIDE BONDS, CARBOXYLIC OR PHENOLIC ESTER BONDS & EVEN CARBON-CARBON BONDS. THEIR MAIN FUNCTION IS TO HYDROLYZE PEPTIDE BONDS DURING THE INTESTINAL DIGESTION OF PROTEINS. /CHYMOTRYPSINS/ | |
Record name | Chymotrypsin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09375 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHYMOTRYPSIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3036 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Chymotrypsin | |
Color/Form |
WHITE TO YELLOWISH WHITE; CRYSTALLINE OR AMORPHOUS POWDER | |
CAS RN |
9004-07-3, 68982-90-1 | |
Record name | Chymotrypsin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09375 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chymotrypsin | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Hydroxy-4-({2-hydroxy-2-[(2-hydroxy-2-{[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]imino}ethyl)imino]ethyl}imino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30988741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chymotrypsin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHYMOTRYPSIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3036 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.